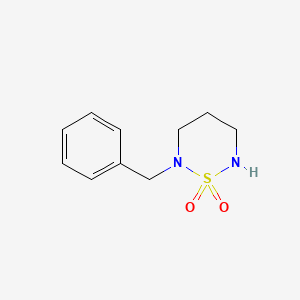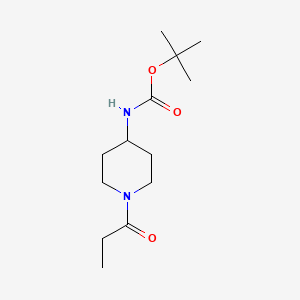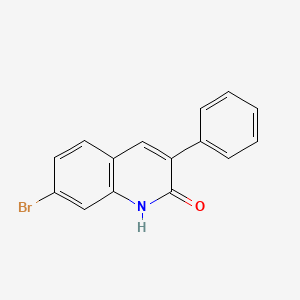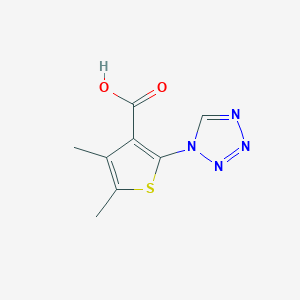![molecular formula C9H17N3O B1439131 2-[4-(3-aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol CAS No. 1170583-63-7](/img/structure/B1439131.png)
2-[4-(3-aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol
Übersicht
Beschreibung
2-[4-(3-aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol (2-APMPE) is an organic compound that belongs to the class of pyrazoles. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 215.29 g/mol. 2-APMPE has a wide range of applications in the fields of chemistry, biochemistry, and medicine. In particular, it is used as a reagent in synthetic organic chemistry, as a ligand in coordination chemistry, and as a substrate in enzymatic reactions.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One significant application of bipyrazolic-type organic compounds, which includes structures similar to 2-[4-(3-aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol, is in the area of corrosion inhibition. A study using density functional theory (DFT) has explored the efficiency of such compounds in inhibiting corrosion, focusing on their electronic properties and reactivity (Wang et al., 2006).
Structural Characterization in Crystallography
Pyrazoline compounds, closely related to the chemical , have been synthesized and characterized using X-ray diffraction studies. This kind of research is crucial for understanding molecular structures and interactions, especially in crystallography (Delgado et al., 2020).
Synthesis of Pyrazoline Derivatives
The compound falls under the larger group of pyrazoline derivatives, which are synthesized through various chemical reactions. These derivatives have potential applications in pharmaceuticals due to their interesting biological properties (Mcfadden & Huppatz, 1991).
Antimicrobial Activity
Pyrazolines, including structures similar to the compound , have shown different biological activities, including antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Abdelhamid et al., 2019).
Cytotoxic Properties in Cancer Research
Research on bipyrazolic compounds similar to 2-[4-(3-aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol has revealed their cytotoxic properties, which have been examined in vitro on tumor cell lines. Such studies indicate potential applications in cancer research (Kodadi et al., 2007).
Eigenschaften
IUPAC Name |
2-[4-(3-aminopropyl)-3-methylpyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-8-9(3-2-4-10)7-12(11-8)5-6-13/h7,13H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALVMEYUDHQHRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CCCN)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1439049.png)
![4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1439051.png)

![butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1439057.png)


![1-Chloro-7-nitropyrrolo[1,2-a]pyrazine](/img/structure/B1439062.png)
![2-[(4-Aminobenzyl)thio]benzoic acid](/img/structure/B1439064.png)


![2-chloro-N-[(3,4,5-triethoxyphenyl)methyl]acetamide](/img/structure/B1439068.png)

![3-[(Cyclopropylcarbamoyl)amino]benzoic acid](/img/structure/B1439070.png)
